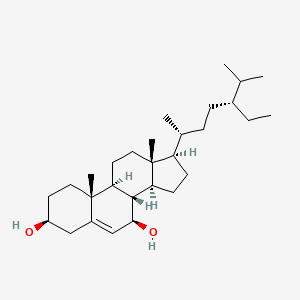

7beta-Hydroxysitosterol

描述

Structure

3D Structure

属性

CAS 编号 |

15140-59-7 |

|---|---|

分子式 |

C29H50O2 |

分子量 |

430.7 g/mol |

IUPAC 名称 |

(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-27,30-31H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,26+,27+,28+,29-/m1/s1 |

InChI 键 |

SXJVFYZNUGGHRG-PZHNMUJHSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |

手性 SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C(C)C |

规范 SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |

产品来源 |

United States |

Natural Occurrence and Biogenic Pathways of 7β Hydroxysitosterol

Endogenous Formation within Biological Organisms (non-human)

While much of the focus on sterol oxidation is on cholesterol in mammals, analogous processes occur with phytosterols (B1254722) in other organisms. The endogenous formation of 7β-hydroxysitosterol has been identified in various non-human biological entities. For instance, studies have identified 7β-hydroxysitosterol in insects. The oil extracted from two varieties of termites (Macrotermitinae) was found to contain several β-sitosterol oxides, including 7β-hydroxysitosterol. researchgate.net The presence of these oxidized phytosterols in insect oil suggests endogenous oxidative processes or the bioaccumulation from their plant-based diet. researchgate.net

Presence and Generation in Plant Metabolomes

7β-Hydroxysitosterol is a recognized metabolite within the plant kingdom, although often found in trace amounts. nih.govnih.gov Its generation is a part of the broader plant metabolome, which encompasses a vast array of specialized metabolites. metwarebio.comembrapa.br The compound has been reported in specific plant species, highlighting its role as a naturally occurring phytosterol derivative. nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis of wild-type Arabidopsis thaliana plants has revealed the presence of trace levels of the β-form of 7-hydroxysitosterol. nih.gov This indicates that even under normal physiological conditions, a basal level of sitosterol (B1666911) oxidation occurs in plants. The biosynthesis of such specialized metabolites can be influenced by various biotic and abiotic stressors. embrapa.br

Further research has demonstrated the presence of 7β-hydroxysitosterol in other plant species as detailed in the table below.

| Plant Species | Finding | Reference |

| Erythrophleum fordii | Reported to contain 7β-hydroxysitosterol. | nih.gov |

| Ficus erecta var. beecheyana | Identified as a natural source of 7β-hydroxysitosterol. | nih.gov |

| Clausena vestita | 7β-hydroxysitosterol has been isolated from this plant. | researchgate.net |

Formation through Oxidative Processes in Biological Samples and Matrices

The most significant pathway for the generation of 7β-hydroxysitosterol is through the non-enzymatic oxidation of β-sitosterol. researchgate.net This process is particularly relevant in biological samples and food matrices that have been subjected to conditions promoting oxidation, such as heat and exposure to air. researchgate.netacs.org

The oxidation of β-sitosterol mirrors that of cholesterol, with the C-7 position being particularly susceptible to attack by reactive oxygen species. researchgate.net This leads to the formation of hydroperoxide intermediates which can then be converted to the more stable 7-hydroxy and 7-keto derivatives. researchgate.netuni-bonn.de A study comparing the thermal stability of cholesterol and β-sitosterol found that at 180°C, both compounds were significantly oxidized, with 7β-hydroxysitosterol being one of the major oxidation products of β-sitosterol. researchgate.net

The formation of 7β-hydroxysitosterol and other phytosterol oxidation products (POPs) is a concern in the context of functional foods enriched with phytosterols. researchgate.net The oxidative stability of these products can be influenced by the surrounding matrix, such as the type of oil they are in. researchgate.net

The table below summarizes the major oxidation products of β-sitosterol, including 7β-hydroxysitosterol, formed under oxidative conditions.

| Parent Compound | Major Oxidation Products | |||||

| β-Sitosterol | 7-Ketositosterol | 7α-Hydroxysitosterol | 7β-Hydroxysitosterol | 5,6α-Epoxysitosterol | 5,6β-Epoxysitosterol | Sitostanetriol |

This oxidative process is a key factor in the presence of 7β-hydroxysitosterol in various biological samples and underscores the importance of understanding the conditions that promote its formation. The presence of oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of the organism to neutralize them, can enhance the formation of such oxidized sterols. nih.govmdpi.com

Synthetic Approaches and Chemical Derivatization of 7β Hydroxysitosterol for Research

Laboratory-Scale Synthesis from Sterol Precursors

The most common and practical precursor for the laboratory synthesis of 7β-hydroxysitosterol is β-sitosterol, an abundant plant sterol. The synthesis typically involves a two-step process: the oxidation of β-sitosterol to form 7-ketositosterol, followed by the stereoselective reduction of the ketone to the desired 7β-hydroxyl group.

The initial step is the allylic oxidation of β-sitosterol. A variety of oxidizing agents can be employed for this transformation. For instance, treatment of β-sitosteryl acetate (B1210297) with chromium trioxide and dimethylpyrazole can yield the 7-oxo derivative. acs.org Another method involves the use of tert-butyl hydroperoxide with a copper iodide catalyst. unl.pt The primary product of these oxidation reactions is 7-ketositosterol. This intermediate is crucial as its subsequent reduction determines the stereochemical outcome at the C-7 position.

Controlled Oxidation Methods for Isomer Generation

Controlled oxidation of the parent sterol, β-sitosterol, is a key strategy for generating the 7-oxo intermediate, which is a precursor to both 7α- and 7β-hydroxysitosterol. The choice of oxidant and reaction conditions can influence the product distribution. The oxidation specifically targets the allylic C-7 position of the sterol nucleus.

Commonly used methods for this oxidation include:

Chromium-based reagents: Reagents like chromium trioxide in the presence of a promoter such as 3,5-dimethylpyrazole (B48361) are effective for the allylic oxidation of the protected β-sitosteryl acetate to its 7-keto derivative. acs.org

Peroxides with metal catalysts: A combination of tert-butyl hydroperoxide and a copper(I) iodide catalyst provides a method for the allylic oxidation of β-sitosteryl acetate, yielding 7-oxositosteryl acetate. unl.pt

Photo-oxidation: The exposure of β-sitosterol to singlet oxygen, generated photochemically, can lead to the formation of 7-hydroperoxides, which can then be converted to 7-ketositosterol and the corresponding 7-hydroxy isomers.

The primary oxidation product, 7-ketositosterol, serves as a branch point for the synthesis of the two C-7 epimers. The separation and purification of 7-ketositosterol are essential before proceeding to the reduction step to ensure the stereochemical purity of the final product.

Table 1: Comparison of Oxidation Methods for the Generation of 7-Ketositosterol

| Oxidation Method | Reagents | Precursor | Key Intermediate | Reference |

| Chromium-based Oxidation | Chromium trioxide, 3,5-dimethylpyrazole | β-Sitosteryl acetate | 7-Oxositosteryl acetate | acs.org |

| Copper-Catalyzed Oxidation | tert-Butyl hydroperoxide, Copper(I) iodide | β-Sitosteryl acetate | 7-Oxositosteryl acetate | unl.pt |

Strategies for Stereoselective Synthesis of 7β-Hydroxysitosterol

Achieving a high degree of stereoselectivity in the synthesis of 7β-hydroxysitosterol is crucial for obtaining a pure compound for research. The primary strategy for controlling the stereochemistry at the C-7 position is the stereoselective reduction of the intermediate, 7-ketositosterol.

The orientation of the incoming hydride reagent is influenced by the steric hindrance of the steroid nucleus. The α-face of the steroid is generally more sterically hindered due to the presence of the angular methyl groups at C-10 and C-13. Consequently, hydride attack from the less hindered β-face is often favored, leading to the formation of the 7α-hydroxy epimer. However, specific reagents and conditions can be employed to favor the formation of the 7β-hydroxy epimer.

A highly effective method for the stereoselective synthesis of 7β-hydroxysitosterol is the Luche reduction. This involves the reduction of 7-ketositosterol using sodium borohydride (B1222165) in the presence of a lanthanide salt, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O). acs.orgunl.pt The use of cerium chloride significantly enhances the selectivity for the β-isomer. This method has been reported to yield the 7β-hydroxy and 7α-hydroxy isomers in a ratio as high as 97:3. unl.pt The two isomers can then be separated by flash chromatography. unl.pt

Enzymatic synthesis also presents a potential strategy for stereoselective hydroxylation. While not as commonly used for the direct synthesis of 7β-hydroxysitosterol, enzymes like cholesterol oxidase have been explored for the synthesis of related 7β-hydroxysteroids. nih.gov This approach can offer high stereospecificity but may require substrate modification to be efficient. nih.gov

The use of chiral auxiliaries is a general strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In the context of 7β-hydroxysitosterol synthesis, a chiral auxiliary could theoretically be employed to direct the stereoselective reduction of the 7-keto group, although this is less commonly reported in the literature compared to the Luche reduction.

Table 2: Reagents for the Stereoselective Reduction of 7-Ketositosterol

| Reducing Agent | Additive | Major Product | Isomer Ratio (β:α) | Reference |

| Sodium borohydride | Cerium(III) chloride heptahydrate | 7β-Hydroxysitosterol | 97:3 | unl.pt |

Advanced Analytical Methodologies for 7β Hydroxysitosterol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 7β-hydroxysitosterol from complex mixtures, enabling its subsequent quantification and characterization. Both gas and liquid chromatography, often coupled with mass spectrometry, are indispensable tools in this field.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phytosterol oxidation products, including 7β-hydroxysitosterol. researchgate.netresearchgate.net Due to the low volatility and high polarity of sterols, a crucial step in GC-MS analysis is chemical derivatization. usask.caresearchgate.net The most common approach is silylation, where the hydroxyl groups of the sterol are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. jfda-online.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently employed for this purpose. usask.ca

The derivatized sample is then injected into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. Columns with a non-polar stationary phase, such as those based on 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5MS), are commonly used for the separation of sterol derivatives. The separated compounds then enter the mass spectrometer, which serves as a highly specific and sensitive detector. Electron ionization (EI) is a common ionization technique used in this context. core.ac.uk The resulting mass spectrum, characterized by a specific fragmentation pattern, allows for the identification of 7β-hydroxysitosterol. rsc.org For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing interferences. nih.gov

A typical GC-MS analysis involves an oven temperature program that starts at a lower temperature and gradually increases to elute compounds with different boiling points. For instance, an initial temperature of 100°C might be held for a minute, then ramped up to 250°C and finally to 300°C to ensure the elution of all sterol derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Coupled Detection Systems

High-performance liquid chromatography (HPLC) offers a significant advantage over GC as it typically does not require derivatization, thus simplifying sample preparation and avoiding potential artifacts. helsinki.fi HPLC can be performed using either normal-phase (NP) or reversed-phase (RP) chromatography.

In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This setup is effective for separating sterol isomers. For detection, ultraviolet (UV) detection at low wavelengths (around 200-210 nm) can be used, as many sterols exhibit some absorbance in this region. core.ac.uk However, the specificity of UV detection can be limited due to the co-elution of other compounds.

Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., mixtures of methanol (B129727), acetonitrile (B52724), and water), is also widely employed. rasayanjournal.co.in A study detailing the analysis of β-sitosterol in supplements used a C18 column with an isocratic mobile phase of methanol and acetonitrile (90:10 v/v) and UV detection at 202 nm. rasayanjournal.co.in

To enhance sensitivity and specificity, HPLC systems are often coupled with more advanced detectors. Fluorescence detection can be used, particularly for hydroperoxide derivatives, after post-column reaction with a fluorescent reagent. helsinki.fi However, for non-fluorescent compounds like 7β-hydroxysitosterol, mass spectrometry (MS) is the detector of choice. helsinki.fimdpi.com Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source for the LC-MS analysis of sterols, as it is well-suited for lipophilic compounds. core.ac.ukresearchgate.netpublicationslist.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics, offering high sensitivity and selectivity for the analysis of complex biological samples. mdpi.comnih.gov This technique is particularly valuable for the targeted quantification of low-abundance metabolites like 7β-hydroxysitosterol. ucl.ac.uk

In an LC-MS/MS experiment, the analyte is first separated by HPLC and then ionized. The resulting precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is the gold standard for quantification in complex matrices. creative-proteomics.com

For the analysis of sterols, APCI in positive ion mode is often preferred. nih.gov The precursor ion for 7β-hydroxysitosterol would typically be its protonated molecule with the loss of a water molecule. By monitoring a specific transition from this precursor ion to a characteristic product ion, highly selective quantification can be achieved. For example, a method for the analysis of the structurally similar 7α-hydroxycholesterol used an MRM transition of m/z 385.1 → 159.1. nih.gov While specific MRM transitions for 7β-hydroxysitosterol are not always readily available in the literature, they can be determined by infusing a pure standard into the mass spectrometer and optimizing the collision energy to produce a stable and abundant product ion. nih.gov

Untargeted metabolomic profiling using high-resolution mass spectrometry coupled with LC can also be employed to identify a broad range of metabolites, including phytosterol oxidation products, in a sample. wiley.com This approach is useful for discovering novel biomarkers and understanding the broader metabolic impact of conditions that lead to the formation of 7β-hydroxysitosterol.

Spectroscopic Characterization for Structural Confirmation

While chromatography provides separation and preliminary identification based on retention time, spectroscopic techniques are essential for the unambiguous structural confirmation of 7β-hydroxysitosterol.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For 7β-hydroxysitosterol, the ¹H NMR spectrum would show characteristic signals for the protons in the steroid nucleus and the side chain. rsc.org The chemical shifts and coupling patterns of the protons at C3 and C7 would be particularly important for confirming the position and stereochemistry of the hydroxyl groups. Similarly, the ¹³C NMR spectrum provides the chemical shift for each carbon atom, offering a unique fingerprint of the molecule. nih.gov Although complete assigned NMR data for 7β-hydroxysitosterol can be scarce in the literature, data for the parent compound, β-sitosterol, is well-established and serves as a crucial reference for comparison. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. vscht.cz The IR spectrum of 7β-hydroxysitosterol would exhibit a broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. researchgate.net Other characteristic peaks would include those for C-H stretching vibrations (around 2950-2850 cm⁻¹) and C=C stretching of the double bond in the steroid ring (around 1650 cm⁻¹). researchgate.netuniversallab.org

The following table summarizes the key spectroscopic data for the characterization of 7β-hydroxysitosterol and related compounds.

| Spectroscopic Technique | Key Features for 7β-Hydroxysitosterol |

| ¹H NMR | Signals for protons on carbon atoms bearing hydroxyl groups (C3 and C7), vinylic proton signal, and characteristic signals for the methyl groups of the steroid nucleus and side chain. rsc.org |

| ¹³C NMR | Unique chemical shifts for each of the 29 carbon atoms, with the carbons attached to hydroxyl groups (C3 and C7) appearing in the downfield region. nih.gov |

| Infrared (IR) Spectroscopy | Broad O-H stretching absorption around 3400 cm⁻¹, C-H stretching absorptions around 2900 cm⁻¹, and C=C stretching absorption around 1650 cm⁻¹. researchgate.netuniversallab.org |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern, often showing loss of water molecules from the hydroxyl groups. rsc.org |

Quantitative Analysis in Complex Biological Matrices (non-human)

The accurate quantification of 7β-hydroxysitosterol in complex non-human biological matrices, such as vegetable oils and other food products, is crucial for assessing its potential impact. Various analytical methods, primarily based on GC-MS and LC-MS, have been developed for this purpose.

The concentration of 7β-hydroxysitosterol can vary significantly depending on the matrix and the processing conditions it has been subjected to, such as heating or exposure to light. researchgate.netresearchgate.net For instance, studies have shown that the thermal oxidation of β-sitosterol leads to the formation of several oxidation products, including 7β-hydroxysitosterol. researchgate.net

The following interactive data table presents a summary of research findings on the quantitative analysis of 7β-hydroxysitosterol in various non-human biological matrices.

| Biological Matrix | Analytical Method | Concentration of 7β-Hydroxysitosterol | Reference |

| Sunflower Oil (exposed to sunlight) | GC-MS | < 24 µg/g | researchgate.net |

| Olive Oil (exposed to sunlight) | GC-MS | < 4.5 µg/g | researchgate.net |

| Rapeseed Oil (exposed to sunlight) | GC-MS | < 4.5 µg/g | researchgate.net |

| Soybean Oil (exposed to sunlight) | GC-MS | < 4.5 µg/g | researchgate.net |

| Heated Rapeseed Oil (180°C) | Not Specified | Major oxidation product | researchgate.net |

| Heated Sunflower Oil (150°C) | Not Specified | Major oxidation product | researchgate.net |

| Thermo-oxidized β-sitosterol (180°C) | Not Specified | Major oxidation product | researchgate.net |

| Ingredients for functional foods | GC-FID and GC-MS | Detected as a main POP | researchgate.net |

These studies highlight the importance of robust analytical methods for monitoring the levels of 7β-hydroxysitosterol in food products, as its formation is an indicator of phytosterol oxidation.

Cellular and Molecular Mechanisms of 7β Hydroxysitosterol Action in Preclinical Models

Modulation of Cellular Proliferation and Viability in In Vitro Systems

Scientific investigations have demonstrated that 7β-hydroxysitosterol can impact the proliferation and viability of cancer cells in a laboratory setting. In studies utilizing the human colon cancer cell line Caco-2, exposure to 7β-hydroxysitosterol resulted in a dose-dependent inhibition of cell growth. nih.gov For instance, a 50% reduction in cell growth was observed after 32 hours of treatment with a 60 µM concentration of the compound. nih.gov

The cytotoxic effects of 7β-hydroxysitosterol have been observed across different cell lines. In U937 cells, a human leukemia cell line, treatment with 60 and 120 µM of β-sitosterol oxides, which include 7β-hydroxysitosterol, led to a significant decrease in cell viability at 24 and 48 hours. researchgate.net The mode of cell death in these cells was identified as apoptosis. researchgate.net Conversely, in Caco-2 and HepG2 (human liver cancer) cells, the observed cell death was characterized as necrosis. researchgate.net

The assessment of cell viability and proliferation in these studies often employs colorimetric assays such as the MTT assay. broadpharm.com This method measures the metabolic activity of cells, where viable cells convert a tetrazolium salt into a colored formazan (B1609692) product, providing a quantifiable measure of cell viability. broadpharm.com

Table 1: Effect of 7β-Hydroxysitosterol on Cancer Cell Proliferation and Viability

| Cell Line | Concentration | Exposure Time | Effect | Reference |

|---|---|---|---|---|

| Caco-2 | 60 µM | 32 hours | 50% growth inhibition | nih.gov |

| U937 | 60 µM, 120 µM | 24 and 48 hours | Significant decrease in cell viability | researchgate.net |

| Caco-2 | Not specified | Not specified | Necrotic cell death | researchgate.net |

| HepG2 | Not specified | Not specified | Necrotic cell death | researchgate.net |

Induction of Programmed Cell Death Pathways by 7β-Hydroxysitosterol

7β-hydroxysitosterol has been shown to trigger programmed cell death, or apoptosis, in cancer cells through various molecular pathways. This process is a crucial mechanism for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Mitochondrial Permeability Transition and Cytochrome c Release

A key event in the intrinsic pathway of apoptosis is the permeabilization of the mitochondrial membrane. Studies have revealed that 7β-hydroxysitosterol can induce a loss of mitochondrial membrane potential in Caco-2 cells. nih.gov This disruption of the mitochondrial membrane is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov One such factor is cytochrome c. The release of cytochrome c from the mitochondria into the cytosol has been observed in cells treated with 7β-hydroxysitosterol, signaling the cell's commitment to apoptosis. nih.govunito.it

Caspase Cascade Activation (e.g., Caspase-3, Caspase-9)

Following the release of cytochrome c, a cascade of enzymes known as caspases is activated. Caspases are the primary executioners of apoptosis, responsible for cleaving various cellular substrates and orchestrating the dismantling of the cell. Research has demonstrated that treatment of Caco-2 cells with 7β-hydroxysitosterol leads to the enhanced activity of caspase-9 and caspase-3. nih.gov Caspase-9 is an initiator caspase that is activated by the cytochrome c-containing apoptosome complex, while caspase-3 is a key executioner caspase. nih.gov The activation of this caspase cascade is a hallmark of apoptosis induced by 7β-hydroxysitosterol. nih.gov The involvement of caspases in this process was further confirmed by the use of a pan-caspase inhibitor, Z-VAD.fmk, which was found to delay the apoptotic process triggered by the compound. nih.gov

Regulation of Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2)

The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial pathway of apoptosis. This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. nih.gov The balance between these opposing factions often determines whether a cell will undergo apoptosis. nih.gov Interestingly, in studies involving Caco-2 cells exposed to 7β-hydroxysitosterol, no significant changes in the expression levels of Bax and Bcl-2 were detected. nih.gov This suggests that the apoptotic pathway initiated by 7β-hydroxysitosterol in this specific cell line may be independent of the transcriptional regulation of these two key Bcl-2 family proteins. nih.gov

Lysosomal Membrane Integrity Perturbation

In addition to its effects on mitochondria, 7β-hydroxysitosterol has been found to disrupt the integrity of lysosomal membranes. nih.gov Lysosomes contain a variety of hydrolytic enzymes, and the permeabilization of the lysosomal membrane can lead to the release of these enzymes into the cytoplasm, contributing to cellular damage and death. Studies have shown that 7β-hydroxysitosterol significantly alters lysosomal membrane integrity in Caco-2 cells. nih.gov

Interaction with Intracellular Signaling Transduction Networks

The biological effects of 7β-hydroxysitosterol are mediated through its interaction with various intracellular signaling pathways. These complex networks of proteins and molecules transmit signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation and apoptosis. While the precise signaling pathways modulated by 7β-hydroxysitosterol are still being fully elucidated, the activation of the mitochondrial apoptotic pathway points to the involvement of signaling cascades that converge on the mitochondria. The induction of apoptosis through caspase activation highlights the engagement of specific signaling pathways that control this cell death program. nih.gov Further research is needed to map the intricate web of signaling networks that are influenced by 7β-hydroxysitosterol to fully understand its cellular and molecular mechanisms of action.

Table 2: Summary of Cellular and Molecular Effects of 7β-Hydroxysitosterol in Preclinical Models

| Mechanism | Effect | Cell Line | Reference |

|---|---|---|---|

| Cellular Proliferation & Viability | |||

| Cell Growth | Inhibition | Caco-2 | nih.gov |

| Cell Viability | Decrease | U937 | researchgate.net |

| Mode of Cell Death | Apoptosis | U937 | researchgate.net |

| Mode of Cell Death | Necrosis | Caco-2, HepG2 | researchgate.net |

| Programmed Cell Death | |||

| Mitochondrial Permeability | Loss of membrane potential | Caco-2 | nih.gov |

| Cytochrome c Release | Induction | Caco-2 | nih.govunito.it |

| Caspase Activation | Enhanced Caspase-9 and -3 activity | Caco-2 | nih.gov |

| Apoptosis-Related Proteins | No change in Bax/Bcl-2 expression | Caco-2 | nih.gov |

| Lysosomal Membrane Integrity | Perturbation | Caco-2 | nih.gov |

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a critical regulator of cell proliferation, differentiation, and survival, is a target of 7β-hydroxysitosterol. plos.orgnih.gov In contrast to its structural analog, 7α-hydroxy-β-sitosterol, which has been shown to downregulate the ERK1/2 signaling pathway, the precise modulatory effects of 7β-hydroxysitosterol on this pathway are less clearly defined and appear to be cell-type specific. nih.govresearchgate.net Some studies suggest that phytosterols (B1254722) and their oxides can influence the Ras/ERK pathway. nih.gov For instance, in human colon cancer cells, 7β-hydroxysitosterol has been implicated in apoptotic processes that may involve the ERK1/2 pathway. researchgate.net The activation of the ERK1/2 pathway is a multi-step process often initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of Ras, followed by a kinase cascade involving Raf, MEK1/2, and finally ERK1/2. plos.org

Nuclear Factor Kappa B (NF-κB) Signaling Axis Engagement

Nuclear Factor Kappa B (NF-κB) is a pivotal transcription factor that governs the expression of genes involved in inflammation, immunity, cell survival, and proliferation. frontiersin.org The NF-κB signaling pathway can be activated through canonical and non-canonical routes. mdpi.com Preclinical studies have shown that 7β-hydroxysitosterol can engage with the NF-κB signaling axis. unito.itresearchgate.net In certain cancer models, the activation of NF-κB is a pro-survival signal that can counteract the cytotoxic effects of various stimuli. frontiersin.org The interplay between 7β-hydroxysitosterol and the NF-κB pathway is complex and can be influenced by the cellular context and the presence of other signaling molecules. For instance, the activation of NF-κB can be triggered by signals from receptors like the Fas receptor. frontiersin.org

Sterol Regulatory Element-Binding Protein (SREBP) Pathway Influence

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is central to the regulation of cholesterol and fatty acid biosynthesis. nih.govfrontiersin.org SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum to the Golgi for processing before entering the nucleus to upregulate genes involved in lipid synthesis. frontiersin.org Certain oxysterols can suppress the activation of SREBPs by promoting the interaction between SREBP cleavage-activating protein (SCAP) and insulin-induced gene (Insig) proteins, thereby retaining the SREBP-SCAP complex in the endoplasmic reticulum. exonpublications.com While the direct influence of 7β-hydroxysitosterol on the SREBP pathway is an area of ongoing research, it is known that oxysterols can modulate this pathway. exonpublications.comcore.ac.uk

Liver X Receptor (LXR) Ligand Interactions

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis, fatty acid metabolism, and inflammation. wikipedia.orgub.edu They are activated by specific oxysterols, which act as their natural ligands. wikipedia.org Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription. ub.eduembopress.org Research has shown that 7β-hydroxycholesterol is a poor ligand for both LXRα and LXRβ. nih.gov Similarly, it is suggested that 7β-hydroxysitosterol is not a potent activator of LXRs. The binding of ligands to LXRs is highly specific, with position-specific monooxidation of the sterol side chain being a key determinant for high-affinity binding and activation. nih.gov

Impact on Other Receptor-Mediated Signaling Cascades (e.g., PI3K/Akt, Fas, TNF-α, EBI2)

7β-hydroxysitosterol has been shown to impact a range of other receptor-mediated signaling cascades.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. mdpi.com Some studies have suggested that phytosterols and their derivatives can modulate the PI3K/Akt pathway. nih.govdntb.gov.uabvsalud.org The dysregulation of this pathway is a common feature in many cancers. mdpi.com

Fas Signaling: The Fas receptor (FasR or CD95) is a death receptor that, upon binding to its ligand (FasL), can trigger apoptosis. frontiersin.orgwikipedia.org β-sitosterol, a related phytosterol, has been shown to activate Fas signaling in human breast cancer cells. nih.govresearchgate.net The involvement of 7β-hydroxysitosterol in Fas-mediated apoptosis has been investigated in human colon cancer cells. scispace.com

TNF-α Signaling: Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce a variety of cellular responses, including inflammation, apoptosis, and cell survival, through its interaction with TNF receptors. frontiersin.org The signaling pathways activated by TNF-α often involve the activation of NF-κB.

EBI2 (GPR183) Interaction: Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, is a G protein-coupled receptor that is activated by specific oxysterols. nih.govnih.gov It plays a role in immune cell migration. researchgate.net While 7α,25-dihydroxycholesterol is the most potent endogenous agonist for EBI2, other oxysterols, including 7β,25-dihydroxycholesterol, can also act as agonists, albeit with lower potency. nih.govresearchgate.net The interaction of 7β-hydroxysitosterol with EBI2 has not been extensively characterized.

Comparative Analysis of 7β-Hydroxysitosterol Biological Activity with Related Sterols and Oxysterols

The biological activities of 7β-hydroxysitosterol, an oxidized derivative of the common plant sterol β-sitosterol, have been evaluated in various preclinical models, often in direct comparison with its parent compound, other phytosterols, and structurally similar oxysterols derived from cholesterol. These comparative studies are crucial for elucidating the specific structure-activity relationships that govern its cellular and molecular effects. The primary areas of investigation include cytotoxicity, induction of apoptosis, and modulation of inflammatory pathways, with outcomes frequently depending on the specific sterol, its concentration, and the cell type under investigation.

Research highlights that the oxidation of phytosterols, such as β-sitosterol, can yield compounds with biological activities that differ significantly from the parent sterol. The oxidation behavior of β-sitosterol is reportedly similar to that of cholesterol in terms of both the rate of oxidation and the resulting products, which include 7-keto, 7α-hydroxy, 7β-hydroxy, and epoxy derivatives. researchgate.net In thermal oxidation studies, such as those simulating frying, 7-ketositosterol is often the most abundant oxide formed, followed by 7β-hydroxysitosterol. nih.gov Comparative studies have also shown that campesterol (B1663852) appears to be more resistant to oxidation than β-sitosterol. nih.govunav.edu

A significant body of research focuses on comparing the cytotoxic and pro-apoptotic effects of 7β-hydroxysitosterol with its cholesterol analog, 7β-hydroxycholesterol. In human colon cancer Caco-2 cells, both compounds inhibit cell proliferation, though at different effective concentrations; a 50% growth inhibition was achieved with 60 µM of 7β-hydroxysitosterol or 30 µM of 7β-hydroxycholesterol after 32 hours of exposure. nih.govresearchgate.netresearchgate.net Despite their structural similarities, they appear to trigger cell death through distinct molecular pathways. nih.gov 7β-hydroxysitosterol induces apoptosis through a classic mitochondrial pathway involving the activation of caspase-9 and caspase-3, leading to DNA fragmentation. nih.govresearchgate.netresearchgate.net This caspase-dependent mechanism is confirmed by experiments showing that a pan-caspase inhibitor can delay the apoptotic process initiated by 7β-hydroxysitosterol. nih.govresearchgate.net

In contrast, 7β-hydroxycholesterol-induced apoptosis in the same cell line does not involve the activation of caspase-3 and is not affected by caspase inhibitors, suggesting a different, caspase-independent mechanism of cell death. nih.govresearchgate.netresearchgate.net Both hydroxysterols cause a loss of mitochondrial membrane potential and cytochrome c release, which are key events in the intrinsic apoptotic pathway. nih.gov However, 7β-hydroxycholesterol specifically enhances the production of reactive oxygen species (ROS) and the expression of endonuclease G, effects not observed with 7β-hydroxysitosterol. nih.gov Furthermore, while both compounds disrupt lysosomal membrane integrity, 7β-hydroxysitosterol is reported to be significantly more potent in this regard. nih.gov These differing mechanisms may be attributable to their distinct lipophilic properties. nih.gov

When compared to a mixture of β-sitosterol oxides in U937 human monocytic cells, 7β-hydroxycholesterol demonstrates similar, albeit more potent, biological effects. nih.govresearchgate.net Thermally oxidized derivatives of β-sitosterol were found to induce apoptosis and decrease cellular glutathione (B108866) levels, but at higher concentrations than 7β-hydroxycholesterol. nih.govresearchgate.net For instance, a decrease in cell viability was evident at 24 hours with 30 µM of 7β-hydroxycholesterol, whereas similar effects required 60 to 120 µM of β-sitosterol oxides. nih.govresearchgate.net

Comparisons with non-oxidized parent phytosterols, such as β-sitosterol and stigmasterol (B192456), have been conducted in preclinical models of inflammation. In a mouse model of colitis, both β-sitosterol and stigmasterol were shown to ameliorate the condition and suppress the activation of the key inflammatory regulator, nuclear factor-kappa B (NF-κB). nih.gov However, stigmasterol exhibited greater efficacy in reducing the colonic inflammation score and downregulating the expression of inflammatory markers like cyclooxygenase-2 (COX-2) and colony-stimulating factor-1 (CSF-1). nih.gov Similarly, in a mouse model of non-alcoholic fatty liver disease (NAFLD), stigmasterol was found to be more effective than β-sitosterol at alleviating the condition. researchgate.net The anti-inflammatory effects of β-sitosterol have also been demonstrated in lipopolysaccharide (LPS)-exposed microglial cells, where it inhibited the activation of ERK, p38, and NF-κB signaling pathways. nih.gov

The following tables provide a comparative summary of the biological activities of 7β-hydroxysitosterol and related compounds based on preclinical research findings.

Table 1: Comparative Cytotoxicity and Apoptotic Mechanisms in Cancer Cell Lines | Compound | Cell Line | Concentration | Effect | Mechanism Highlights | Citations | | :--- | :--- | :--- | :--- | :--- | :--- | | 7β-Hydroxysitosterol | Caco-2 (Colon) | 60 µM | 50% growth inhibition | Caspase-9 and -3 activation; DNA fragmentation; Lysosomal destabilization. nih.govresearchgate.netnih.gov | | 7β-Hydroxycholesterol | Caco-2 (Colon) | 30 µM | 50% growth inhibition | Caspase-3 independent; Delayed caspase-9 activation; ROS production; Endonuclease G expression. nih.govresearchgate.netnih.gov | | β-Sitosterol Oxides | U937 (Monocytic) | 60-120 µM | Decreased cell viability; Apoptosis | Decreased cellular glutathione. nih.govresearchgate.net | | 7β-Hydroxycholesterol | U937 (Monocytic) | 30 µM | Decreased cell viability; Apoptosis | Decreased cellular glutathione; More potent than sitosterol (B1666911) oxides. nih.govresearchgate.net | | 7-Ketositosterol | HepG2 (Liver) | 30 µM | ~25% reduction in viability | Cytotoxic effect noted at 24h. mdpi.com | | 7-Ketositosterol | MCF-7 (Breast) | 30 µM | ~30% reduction in viability | Cytotoxic effect noted at 24h. mdpi.com |

Table 2: Comparative Anti-Inflammatory Effects in Preclinical Models | Compound | Model | Key Findings | Mechanism Highlights | Citations | | :--- | :--- | :--- | :--- | :--- | | β-Sitosterol | Mouse Model (Colitis) | Ameliorated colitis | Suppressed NF-κB activation. nih.gov | | Stigmasterol | Mouse Model (Colitis) | Ameliorated colitis (more effective than β-sitosterol) | Suppressed NF-κB; Downregulated COX-2 and CSF-1. nih.gov | | β-Sitosterol | Mouse Model (NAFLD) | Alleviated NAFLD | Altered expression of genes in lipid metabolism. researchgate.net | | Stigmasterol | Mouse Model (NAFLD) | Alleviated NAFLD (more effective than β-sitosterol) | Suppressed hepatic lipogenic gene expression. researchgate.net | | β-Sitosterol | BV2 Microglial Cells (LPS-induced) | Reduced inflammatory mediators (IL-6, iNOS, TNF-α, COX-2) | Inhibited ERK, p38, and NF-κB pathways. nih.gov |

Table 3: List of Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| 7β-Hydroxysitosterol | 7β-OHsito |

| β-Sitosterol | BS |

| 7β-Hydroxycholesterol | 7β-OH, 7β-OHchol |

| Cholesterol | |

| Stigmasterol | |

| Campesterol | |

| 7-Ketocholesterol (B24107) | 7-KC |

| 7α-Hydroxycholesterol | 7α-HC |

| Cholesterol-5β,6β-epoxide | β-epoxide |

| 7-Ketositosterol | 7-KSS |

| Cyclooxygenase-2 | COX-2 |

| Interleukin-6 | IL-6 |

| Inducible nitric oxide synthase | iNOS |

| Tumor necrosis factor-alpha | TNF-α |

Metabolic Disposition and Biotransformation of 7β Hydroxysitosterol in Non Human Biological Systems

Enzymatic Hydroxylation and Conversion Pathways (e.g., Cytochrome P450 Enzymes)

The enzymatic metabolism of sterols is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for a wide range of oxidative reactions. nih.govmdpi.com While specific data on the enzymatic hydroxylation of 7β-hydroxysitosterol is limited, the metabolic pathways can be inferred from studies on structurally similar sterols, such as cholesterol and various neurosteroids.

CYP enzymes are central to the formation of hydroxylated sterols. For instance, CYP7A1 is the primary enzyme for 7α-hydroxylation of cholesterol, the initial step in the main bile acid synthesis pathway. nih.govdiva-portal.org Another key enzyme, CYP7B1, exhibits 7α-hydroxylase activity toward various substrates, including dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone. nih.govdiva-portal.org The formation of 7β-hydroxylated metabolites, though less common via direct enzymatic action than the 7α-isomers, has been documented for certain substrates. However, the primary enzymatic route involving 7β-hydroxysterols appears to be their interconversion with 7-ketosterols, rather than further hydroxylation. plos.orguniprot.org

In the context of phytosterols (B1254722), it is understood that they undergo similar metabolic transformations as cholesterol, although often at different efficiencies. researchgate.netovosbrasil.com.br The enzymatic machinery, including various CYP enzymes, that processes cholesterol is also expected to act on sitosterol (B1666911) and its derivatives. researchgate.net However, specific studies detailing the direct enzymatic conversion of 7β-hydroxysitosterol into other hydroxylated products in animal models are not extensively documented in the current literature. The focus has largely been on the enzymes that create and interconvert 7-oxygenated sterols. plos.orgnih.gov

Non-Enzymatic Oxidation Pathways and Their Metabolic Products

7β-Hydroxysitosterol is a prominent product of the non-enzymatic oxidation, or autoxidation, of β-sitosterol. cambridge.orgaocs.orgresearchgate.net This process occurs when sitosterol is exposed to reactive oxygen species, heat, or radiation, both in food processing and endogenously. cambridge.orgdfg.de The Δ5 double bond in the B-ring of the sterol nucleus is particularly susceptible to oxidative attack. cambridge.org

The autoxidation pathway is initiated by the formation of unstable hydroperoxide intermediates, primarily 7α-hydroperoxysitosterol and 7β-hydroperoxysitosterol. These hydroperoxides subsequently decompose to form a mixture of more stable oxidized products. aocs.org The major products of sitosterol autoxidation are analogous to those of cholesterol and include:

7-Ketositosterol : Formed from the decomposition of the hydroperoxides. aocs.orgresearchgate.net

7α-Hydroxysitosterol : An epimer of 7β-hydroxysitosterol. researchgate.net

7β-Hydroxysitosterol : The focus of this article. researchgate.net

Epoxysitosterols : Including 5,6α-epoxysitosterol and 5,6β-epoxysitosterol. researchgate.net

Sitostanetriol : Formed via the hydration of the epoxide ring. cambridge.orgnih.gov

This complex mixture of phytosterol oxidation products (POPs) can be found in foods containing plant sterols. dfg.de The interconversion between 7β-hydroxysitosterol and 7-ketositosterol is a key feature of both non-enzymatic and enzymatic pathways. plos.orgresearchgate.net

Table 1: Major Non-Enzymatic Oxidation Products of β-Sitosterol

| Precursor | Oxidation Product | Chemical Name |

| β-Sitosterol | 7β-Hydroxysitosterol | Stigmast-5-ene-3β,7β-diol |

| β-Sitosterol | 7α-Hydroxysitosterol | Stigmast-5-ene-3β,7α-diol |

| β-Sitosterol | 7-Ketositosterol | 3β-Hydroxystigmast-5-en-7-one |

| β-Sitosterol | 5,6α-Epoxysitosterol | 5,6α-Epoxystigmastan-3β-ol |

| β-Sitosterol | 5,6β-Epoxysitosterol | 5,6β-Epoxystigmastan-3β-ol |

| 5,6-Epoxysitosterols | Sitostanetriol | Stigmastane-3β,5α,6β-triol |

This table summarizes the primary products formed during the autoxidation of β-sitosterol as identified in multiple studies. cambridge.orgaocs.orgresearchgate.net

Transport Mechanisms and Excretion Pathways in Animal Models

Once absorbed, 7β-hydroxysitosterol is distributed to various tissues in animal models. The introduction of an oxygen function makes oxysterols like 7β-hydroxysitosterol more polar than their parent sterols, facilitating their transport across lipophilic membranes and the blood-brain barrier at a faster rate than cholesterol or sitosterol itself. ahajournals.orgnih.gov

A study involving hamsters fed diets containing a mixture of oxyphytosterols (OPS) demonstrated the incorporation of 7β-hydroxysitosterol into multiple tissues. When fed at concentrations of 500 and 2500 ppm, 7β-hydroxysitosterol was detected in the plasma, aorta, liver, kidneys, and heart. nih.gov This indicates systemic distribution following dietary intake. Another study in ApoE-deficient mice also showed that 7β-hydroxysitosterol concentrations increased in both plasma and the aorta after administration. researchgate.net

The excretion of oxysterols is a critical pathway for eliminating excess sterols from the body. ahajournals.org While specific excretion data for 7β-hydroxysitosterol is sparse, the general mechanism involves hepatic metabolism and subsequent elimination. Oxysterols can be secreted into the intestinal lumen for fecal excretion or further metabolized in the liver. ovosbrasil.com.br Some oxysterols are substrates for sulfation by enzymes like sulfotransferase SULT2B1b, which increases their water solubility and facilitates excretion. ovosbrasil.com.br The primary route of elimination for sterols and their metabolites is through the bile into the feces.

Table 2: Tissue Distribution of 7β-Hydroxysitosterol in Hamsters

| Tissue | Detection Status (at 500 & 2500 ppm dietary OPS) |

| Plasma | Detected |

| Aorta | Detected |

| Liver | Detected |

| Kidneys | Detected |

| Heart | Detected |

Data derived from a study where hamsters were fed diets containing oxyphytosterols (OPS), including 7β-hydroxysitosterol. nih.gov

Interactions with Sterol-Metabolizing Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenases)

A key enzymatic pathway in the metabolism of 7β-hydroxysitosterol involves its interaction with 11β-hydroxysteroid dehydrogenases (11β-HSDs). These enzymes are well-known for regulating glucocorticoid activity but also possess broad substrate specificity, acting on various other steroids and sterols. plos.orguniprot.org There are two main isoforms:

11β-HSD type 1 (11β-HSD1) : This enzyme primarily functions as a reductase in vivo, using NADPH as a cofactor to convert 11-keto steroids to their active 11β-hydroxy forms. mdpi.com It also catalyzes the reduction of 7-ketosteroids to 7β-hydroxysteroids. uniprot.orgnih.gov Studies have shown that 11β-HSD1 stereospecifically reduces 7-ketocholesterol (B24107) to 7β-hydroxycholesterol. uniprot.org Given the enzyme's broad specificity, it performs the same conversion of 7-ketositosterol to 7β-hydroxysitosterol.

11β-HSD type 2 (11β-HSD2) : This enzyme acts as a dehydrogenase, using NAD+ as a cofactor to oxidize 11β-hydroxy steroids to their inactive 11-keto forms. mdpi.comuniprot.orgnih.gov It catalyzes the reverse reaction of 11β-HSD1, oxidizing 7β-hydroxysterols back to 7-ketosterols. nih.gov For example, 11β-HSD2 has been shown to oxidize 7β,25-dihydroxycholesterol to 7-keto,25-hydroxycholesterol. nih.govuniprot.org

This reversible enzymatic system allows for tight regulation of the intracellular ratio of 7β-hydroxy and 7-keto sterols. plos.org The interconversion between 7β-hydroxysitosterol and 7-ketositosterol by 11β-HSD1 and 11β-HSD2 represents a significant metabolic pathway for this compound in non-human biological systems. plos.orgnih.gov This interaction is not just metabolic clearance but also a potential mechanism for modulating local biological activity, as the two compounds can have different effects.

Advanced Research Methodologies and Experimental Models for 7β Hydroxysitosterol Studies

Application of Advanced Omics Technologies (e.g., Lipidomics, Proteomics in Sterol Research)

Omics technologies, which allow for the large-scale study of biological molecules, have become indispensable tools in sterol research. frontiersin.org By providing a holistic view of the cellular machinery, these methods offer unprecedented insights into the systemic effects of compounds like 7β-hydroxysitosterol. frontiersin.orgnih.gov

Lipidomics

Lipidomics is a specialized field that focuses on the comprehensive analysis of lipids in a biological system. frontiersin.org This is particularly relevant for studying 7β-hydroxysitosterol, as its presence can influence the broader lipid landscape within cells and tissues. Lipidomic analyses, often employing high-sensitivity techniques like liquid chromatography-mass spectrometry (LC-MS), can identify and quantify hundreds of lipid species simultaneously. frontiersin.orgcreative-proteomics.com This allows researchers to map the perturbations in lipid metabolism and signaling pathways following exposure to 7β-hydroxysitosterol. creative-proteomics.com For instance, lipidomic studies can reveal alterations in major lipid classes such as phospholipids, triglycerides, and other sterols, providing clues about membrane dynamics, energy storage, and cellular signaling disruptions. frontiersin.org Studies have utilized lipidomics to quantify sterols and their oxidized products in various matrices, highlighting the ability of this technology to track the metabolic fate and impact of specific compounds. medrxiv.org

Proteomics

Proteomics involves the large-scale analysis of proteins, their expression levels, modifications, and interactions. In the context of 7β-hydroxysitosterol research, proteomics can identify cellular proteins that are affected by the compound, thereby uncovering its molecular targets and downstream pathways. For example, proteomic profiling of atherosclerotic lesions has been used to identify proteins associated with plaque instability, a process where oxysterols are thought to play a role. nih.gov By treating vascular cells or other relevant cell types with 7β-hydroxysitosterol and analyzing the subsequent changes in the proteome, researchers can identify key proteins involved in inflammation, apoptosis, and lipid metabolism that are modulated by the compound. core.ac.uk Data-independent acquisition (DIA) mass spectrometry is an advanced proteomic approach that offers high reproducibility and precision, making it well-suited for quantifying protein changes in complex biological samples, such as 3D liver microtissues, in response to chemical exposure. nih.gov

| Lipid Class | Observation | Potential Implication in Sterol Research | Reference |

|---|---|---|---|

| Phosphatidylcholines (PC) | Significant changes in 22 out of 47 PC species were observed in a rat liver model of chemical-induced injury. | Indicates potential interference with cell membrane composition and integrity upon exposure to xenobiotics like oxysterols. | frontiersin.org |

| Lysophosphatidylcholines (LPC) | 14 out of 26 LPC species were altered. | LPCs are signaling molecules and changes can affect inflammation and membrane properties. | frontiersin.org |

| Phytosterols (B1254722) (PS) | Lipidomic profiling of infant formulas revealed an average of 3.33 mg/scoop in plant-based formulas. | Demonstrates the ability of lipidomics to quantify specific sterols in complex mixtures, a method applicable to tracking 7β-hydroxysitosterol. | medrxiv.org |

| Cholesterol Oxidation Products (COPs) | 7-ketocholesterol (B24107) was identified as a discriminant biomarker in processed formulas. | Shows that lipidomics can be used to identify specific oxidation products, analogous to 7β-hydroxysitosterol, as markers of processing or metabolic changes. | medrxiv.org |

Development and Utilization of Three-Dimensional In Vitro Cell Culture Models

Traditional two-dimensional (2D) cell cultures, where cells grow in a flat monolayer, often fail to replicate the complex architecture and microenvironment of living tissues. worktribe.com Three-dimensional (3D) cell culture models have emerged to bridge this gap, offering a more physiologically relevant platform for studying cellular behavior and responses to stimuli. frontiersin.orgmdpi.com

Spheroids and organoids are two common types of 3D models. facellitate.com Spheroids are simple aggregates of one or more cell types, while organoids are more complex, self-organizing structures derived from stem cells that can mimic the architecture and function of an organ in miniature. mdpi.comlabmanager.com For 7β-hydroxysitosterol research, particularly in the context of atherosclerosis, 3D models are invaluable. Researchers have developed 3D neointimal models and tissue-engineered arterial constructs to study foam cell formation, smooth muscle cell migration, and inflammatory responses. worktribe.com These models can recreate the multi-layered structure of a blood vessel wall and the complex cell-cell and cell-matrix interactions that are absent in 2D cultures. frontiersin.org Using such a model, researchers could investigate the specific effects of 7β-hydroxysitosterol on the development of an atherosclerotic plaque-like structure, providing more translatable insights than what could be gleaned from a simple monolayer of cells. worktribe.comnih.gov

| Feature | Traditional 2D Culture | Advanced 3D Culture (e.g., Spheroids, Tissue Constructs) | Reference |

|---|---|---|---|

| Cell Morphology & Polarity | Unnatural, flattened morphology; partial polarization. | More natural, rounded morphology; allows for full cell polarization. | worktribe.com |

| Cell-Cell Interactions | Limited to lateral connections in a single plane. | Extensive, multi-directional interactions similar to native tissue. | frontiersin.org |

| Extracellular Matrix (ECM) | Cells interact primarily with the artificial plastic or glass substrate. | Cells secrete and interact with their own ECM, creating a natural microenvironment. | facellitate.comthermofisher.com |

| Nutrient/Compound Gradients | Uniform exposure of all cells to media. | Creates natural gradients of oxygen, nutrients, and test compounds from the exterior to the interior of the structure. | researchgate.net |

| Physiological Relevance | Low; often provides misleading information on compound efficacy. | High; better recapitulates in vivo conditions and provides more predictive data. | frontiersin.orglabmanager.com |

Defined Animal Models for Investigating In Vivo Mechanisms and Pathways

To understand the systemic effects and metabolic fate of 7β-hydroxysitosterol, defined animal models are essential. frontiersin.org These models allow for the investigation of complex physiological and pathological processes that cannot be fully replicated in vitro. scispace.comresearchgate.net

Rodent Models (ApoE-/- Mice)

The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used and well-validated animal model for the study of atherosclerosis. researchgate.net These mice lack the ApoE protein, leading to severe hypercholesterolemia and the spontaneous development of atherosclerotic lesions that are histologically similar to those in humans. This model has been instrumental in studying the in vivo effects of 7β-hydroxysitosterol. Studies involving the administration of 7β-hydroxysitosterol to ApoE-/- mice have provided crucial data on its distribution in plasma, liver, and brain tissue. nih.govresearchgate.net Research has shown that intraperitoneal injection of 7β-hydroxysitosterol in these mice leads to significant increases in its concentration in various tissues and can influence vascular oxidative stress. researchgate.netnih.gov Furthermore, these studies have demonstrated that 7β-hydroxysitosterol can cross the blood-brain barrier with greater efficiency than its parent compound, β-sitosterol. nih.govresearchgate.net

Zebrafish Models

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental biology, toxicology, and disease modeling. frontiersin.orgfrontiersin.org Its advantages include rapid external development, optical transparency of embryos, and conserved metabolic pathways relevant to human physiology. frontiersin.orgfrontiersin.org Zebrafish models are increasingly used for oxysterol research. nih.govrepec.org They possess a conserved lipid transport system, making them suitable for studying dyslipidemia and the effects of exogenous compounds on sterol metabolism. frontiersin.org Preliminary studies have used zebrafish embryos to evaluate how exposure to various chemicals can modulate the endogenous oxysterol profile, demonstrating the model's utility in screening for compounds that disrupt sterol homeostasis. nih.govrepec.org This model offers a high-throughput platform to investigate the developmental and metabolic consequences of 7β-hydroxysitosterol exposure.

| Tissue | Parameter Measured | Fold Change (7β-Hydroxysitosterol Group vs. Control) | Key Finding | Reference |

|---|---|---|---|---|

| Plasma | 7β-Hydroxysitosterol Concentration | 21.0-fold increase | Systemic circulation of the compound is significantly elevated after administration. | nih.govresearchgate.net |

| Brain | 7β-Hydroxysitosterol Concentration | 65.8-fold increase | The compound effectively crosses the blood-brain barrier. | nih.govresearchgate.net |

| Liver | 7β-Hydroxysitosterol Concentration | 42.7-fold increase | Significant accumulation occurs in the primary organ for lipid metabolism. | nih.govresearchgate.net |

| Aorta | 7β-Hydroxysitosterol Concentration | 70.1-fold increase (0.24 to 16.82 ng/mg) | The compound accumulates in the arterial wall, a key site for atherosclerosis. | researchgate.net |

Future Research Trajectories and Potential Translational Implications in Biomedical Science Preclinical Focus

The study of 7β-Hydroxysitosterol, an oxygenated derivative of the common plant sterol β-sitosterol, is an emerging field with significant potential in preclinical biomedical science. Its structural similarity to cholesterol and its oxidized metabolites suggests a role in various cellular processes. Future research is poised to explore its molecular interactions, structure-dependent activities, and therapeutic potential in diseases characterized by cellular dysfunction.

常见问题

Basic: How is 7β-Hydroxysitosterol synthesized and characterized in laboratory settings?

Answer:

7β-Hydroxysitosterol is synthesized via controlled oxidation of β-sitosterol. A validated method involves gram-scale chromatographic purification of β-sitosterol (>95% purity) followed by oxidation reactions (e.g., epoxidation, hydroxylation) under specific conditions. Key steps include:

- Epoxidation : Using meta-chloroperbenzoic acid to form 5,6-epoxy intermediates.

- Hydroxylation : Acidic or enzymatic hydrolysis to yield 7β-hydroxysitosterol.

Characterization employs 1H-NMR for structural confirmation and HPLC for purity assessment (>95%) . Physical properties (e.g., solubility in chloroform, DMSO) and storage conditions (2–8°C, protected from light) are critical for reproducibility .

Basic: What are the key physicochemical properties of 7β-Hydroxysitosterol relevant to experimental design?

Answer:

- Solubility : Soluble in chlorinated solvents (chloroform, DCM) and polar aprotic solvents (DMSO, acetone), but insoluble in water. Pre-dissolution in DMSO is recommended for cellular assays .

- Stability : Prone to autoxidation at elevated temperatures (>180°C) or prolonged light exposure. Storage at 2–8°C in inert atmospheres minimizes degradation .

- Oxidation Products : Major products include 7-ketositosterol and epoxides, necessitating periodic purity checks via TLC or HPLC .

Advanced: What molecular mechanisms underlie 7β-Hydroxysitosterol-induced apoptosis in cancer cells?

Answer:

7β-Hydroxysitosterol triggers apoptosis via:

- Mitochondrial Perturbation : Disruption of membrane potential and cytochrome c release, activating caspase-9 and -3 .

- Oxidative Stress : ROS generation depletes glutathione, causing DNA damage and lipid peroxidation .

- Lysosomal Destabilization : Cathepsin B release amplifies apoptotic signaling .

Methodological Note : Use fluorescent probes (e.g., JC-1 for mitochondrial potential) and ROS scavengers (N-acetylcysteine) to validate mechanisms in colon cancer cell lines (e.g., HT-29) .

Advanced: How do analytical challenges impact the quantification of 7β-Hydroxysitosterol in biological matrices?

Answer:

- Low Physiological Concentrations : Requires high-sensitivity techniques like LC-MS/MS with detection limits <1 ng/mL.

- Artifactual Oxidation : Spontaneous formation of 7-ketositosterol during sample preparation. Preventative measures include:

- Matrix Effects : Lipid-rich samples (plasma, liver tissue) necessitate solid-phase extraction (C18 columns) to reduce interference .

Advanced: How does the oxidation behavior of 7β-Hydroxysitosterol compare to cholesterol derivatives in experimental models?

Answer:

- Oxidative Rate : Both cholesterol and β-sitosterol derivatives oxidize at similar rates under thermal stress (180°C/2h), producing analogous hydroxyl/epoxy/keto products .

- Biological Effects : 7β-Hydroxysitosterol exhibits stronger pro-apoptotic activity in colon cancer cells than 7β-hydroxycholesterol, likely due to structural differences in the side chain affecting membrane interaction .

Experimental Design : Use side-by-side comparisons in lipid bilayer models (e.g., liposomes) to assess membrane permeability and receptor binding .

Advanced: What strategies mitigate 7β-Hydroxysitosterol degradation during long-term studies?

Answer:

- Antioxidant Cocktails : Green tea catechins (0.1% w/v) or α-tocopherol (50 µM) reduce oxidation by 60–80% in lipid matrices .

- Encapsulation : Lipid nanoparticles (LNPs) or cyclodextrin complexes enhance stability in aqueous media .

- Real-Time Monitoring : Periodic NMR or FTIR analysis detects early degradation trends .

Advanced: How do in vitro and in vivo models differ in assessing 7β-Hydroxysitosterol bioactivity?

Answer:

- In Vitro : High potency in cancer cells (IC50 ~10–20 µM) due to direct exposure. Limitations include lack of metabolic clearance and tissue-specific effects .

- In Vivo : Reduced bioavailability (<5% oral absorption) due to poor solubility and first-pass metabolism. Solutions include:

- Intraperitoneal administration.

- Co-administration with bioavailability enhancers (e.g., piperine) .

Validation : Use pharmacokinetic profiling (plasma/tissue LC-MS) and xenograft models to correlate dose-response relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。